molecular formula C27H25NO4 B11501701 2-Ethoxy-4-(4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)phenyl acetate

2-Ethoxy-4-(4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)phenyl acetate

Cat. No.: B11501701
M. Wt: 427.5 g/mol
InChI Key: PEDBJMZWQJGIIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethoxy-4-(4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)phenyl acetate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an ethoxy group, a hexahydrobenzo[a]phenanthridinyl moiety, and a phenyl acetate group. Its molecular formula is C29H29NO4, and it has a monoisotopic mass of 455.209656 Da .

Preparation Methods

The synthesis of 2-Ethoxy-4-(4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)phenyl acetate involves several steps. One common synthetic route includes the condensation of 3-phenyl-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one with 2-ethoxy-4-formylphenyl-4-methoxybenzoate . The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

2-Ethoxy-4-(4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)phenyl acetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing more complex molecules. In biology and medicine, it has potential neuroprotective and anti-neuroinflammatory properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s . Additionally, its unique structure allows it to interact with various molecular targets, making it useful in drug discovery and development.

Mechanism of Action

The mechanism of action of 2-Ethoxy-4-(4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)phenyl acetate involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the endoplasmic reticulum stress and apoptosis pathways, as well as the NF-kB inflammatory pathway . These interactions help reduce neuronal death and inflammation, contributing to its neuroprotective effects.

Comparison with Similar Compounds

Similar compounds to 2-Ethoxy-4-(4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)phenyl acetate include other triazole-pyrimidine hybrids and Schiff bases . These compounds share similar structural features and biological activities but may differ in their specific molecular interactions and efficacy. The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C27H25NO4

Molecular Weight

427.5 g/mol

IUPAC Name

[2-ethoxy-4-(4-oxo-2,3,5,6-tetrahydro-1H-benzo[a]phenanthridin-5-yl)phenyl] acetate

InChI

InChI=1S/C27H25NO4/c1-3-31-24-15-18(12-14-23(24)32-16(2)29)27-26-20(9-6-10-22(26)30)25-19-8-5-4-7-17(19)11-13-21(25)28-27/h4-5,7-8,11-15,27-28H,3,6,9-10H2,1-2H3

InChI Key

PEDBJMZWQJGIIB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C3=C(CCCC3=O)C4=C(N2)C=CC5=CC=CC=C54)OC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.